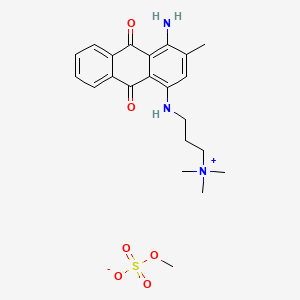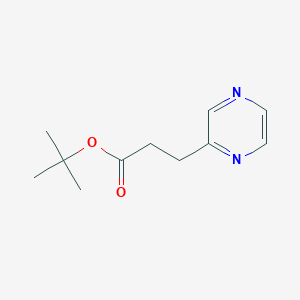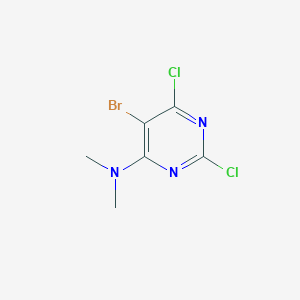
4-Chloro-2,6-bis(chloromethyl)pyridine
Descripción general
Descripción
“4-Chloro-2,6-bis(chloromethyl)pyridine” is a derivative of pyridine, which is a heterocyclic compound . It is a building block for the synthesis of a variety of pyridine derivatives . It has a molecular formula of C7H7Cl2N .
Synthesis Analysis
The synthesis of “4-Chloro-2,6-bis(chloromethyl)pyridine” involves chlorination of lutidine to 2,6-bis(chloromethyl)pyridine . Another method involves a one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Molecular Structure Analysis
The molecular structure of “4-Chloro-2,6-bis(chloromethyl)pyridine” consists of a pyridine core substituted with chloromethyl groups . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .Chemical Reactions Analysis
“4-Chloro-2,6-bis(chloromethyl)pyridine” coordinates with metal ions through the N-atom to form complexes . It can undergo Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) .Aplicaciones Científicas De Investigación
Catalysis and Ligand Synthesis
- Palladium(II) Complexes : 4-Chloro-2,6-bis(chloromethyl)pyridine is used in creating pincer ligands for Palladium(II) complexes, which exhibit high catalytic activity for the Heck reaction (Das, Rao, & Singh, 2009).
Chemical Synthesis
- N-Heterocyclic Complexes of Rhodium and Palladium : The compound serves as a precursor for pincer ligands, used in synthesizing N-heterocyclic complexes of Rhodium and Palladium (Simons, Custer, Tessier, & Youngs, 2003).
- Electrochemical Reduction : 4-Chloro-2,6-bis(chloromethyl)pyridine undergoes electrochemical reduction at carbon cathodes in acetonitrile, leading to various chemical compounds (Ji, Peters, Karty, Reilly, & Mubarak, 2001).
Material Science
- Luminescent Properties : The compound is used in the synthesis of [Bis(iminoalkyl)pyridine]cadmium(II) complexes, which exhibit luminescent properties (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).
- Polymeric Supramolecules : It aids in forming multicomb polymeric supramolecules through coordination and ionic interactions, influencing self-organized structures (Valkama, Lehtonen, Lappalainen, Kosonen, Castro, Repo, Torkkeli, Serimaa, Brinke, Leskelä, & Ikkala, 2003).
Coordination Chemistry
- Iridium(III)–Rhodium(III) Complexes : The compound is involved in oxidative addition reactions leading to the formation of novel Ir(III)–Rh(III) complexes, contributing to coordination chemistry research (Yamasaki, Saito, Tadokoro, Matsumoto, Miyajima, & Nakamura, 1997).
Organic Chemistry
- Pyridine Derivatives Synthesis : It's used in the synthesis of pyridine derivatives, such as those found in Diels-Alder reactions of pyridine o-quinodimethane analogues (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Safety and Hazards
“4-Chloro-2,6-bis(chloromethyl)pyridine” is a corrosive material . It can cause burns by all exposure routes and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPHKHTBQZGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(chloromethyl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)









![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)

